pro-growth hormone releasing hormone

Structure-activity relationship Receptor pharmacology Peptide engineering

Pro-growth hormone releasing hormone (pro-GHRH, also designated pro-somatotropin releasing hormone) is the 103-amino acid precursor protein encoded by the GHRH gene in mice, from which the mature 42–44-residue growth hormone-releasing hormone (GHRH) is enzymatically processed. The most thoroughly studied bioactive fragment corresponding to the N‑terminal 29 residues of human GHRH is sermorelin (GRF 1-29 NH₂, CAS 86168-78-7), which retains full agonist potency at the GHRH receptor and serves as the minimal fully functional GHRH sequence.

Molecular Formula C15H21N5O13P2
Molecular Weight 0
CAS No. 125200-87-5
Cat. No. B1166429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepro-growth hormone releasing hormone
CAS125200-87-5
Synonymspro-growth hormone releasing hormone
Molecular FormulaC15H21N5O13P2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pro-Growth Hormone Releasing Hormone (CAS 125200-87-5): Structural and Functional Baseline for GHRH Precursor Procurement


Pro-growth hormone releasing hormone (pro-GHRH, also designated pro-somatotropin releasing hormone) is the 103-amino acid precursor protein encoded by the GHRH gene in mice, from which the mature 42–44-residue growth hormone-releasing hormone (GHRH) is enzymatically processed [1]. The most thoroughly studied bioactive fragment corresponding to the N‑terminal 29 residues of human GHRH is sermorelin (GRF 1-29 NH₂, CAS 86168-78-7), which retains full agonist potency at the GHRH receptor and serves as the minimal fully functional GHRH sequence [2]. Pro-GHRH itself constitutes the biosynthetic intermediate that gives rise to all shorter GHRH-derived peptides; its procurement is relevant for studies of pro-hormone processing, tissue-specific expression, and comparative endocrinology across species.

Why Pro-GHRH and Its Bioactive Fragments Cannot Be Interchanged During Scientific Procurement


Pro-growth hormone releasing hormone and its derived peptide analogs (sermorelin, tesamorelin, CJC-1295, endogenous GHRH₁₋₄₄) differ markedly in primary sequence length, receptor activation kinetics, metabolic stability, and in vivo pharmacokinetics. Even among GHRH receptor agonists that share the N-terminal binding epitope, small sequence variations or conjugation strategies produce quantitative differences in half-life, bioavailability, and integrated GH secretory response [1]. Substituting the full-length pro-hormone for a synthetic fragment—or one GHRH analog for another—without accounting for these divergences can confound experimental interpretation, compromise assay sensitivity, and misrepresent pharmacodynamic outcomes. The evidence items below provide the quantitative basis for prioritizing a specific GHRH-derived compound for a particular experimental or clinical procurement decision.

Quantitative Differential Evidence for Pro-GHRH (CAS 125200-87-5) Relative to Its Closest Analogs


Minimal Fully Active Sequence: Sermorelin (GRF 1-29) Retains Full GHRH Receptor Agonism Despite 34% Truncation

Sermorelin, the synthetic 29-amino acid N-terminal fragment of GHRH₁₋₄₄, represents the shortest sequence that preserves full biological activity at the GHRH receptor . In vitro cAMP accumulation assays in mouse pituitary cells yield an EC₅₀ for sermorelin of 11.4–18.1 nM, comparable to that of the full-length endogenous GHRH₁₋₄₄ peptide. This structural minimalism simplifies solid-phase peptide synthesis, improves batch-to-batch consistency, and reduces cost relative to full-length sequences or multi-substituted analogs.

Structure-activity relationship Receptor pharmacology Peptide engineering

Plasma Half-Life Benchmark: Sermorelin t₁/₂ = 11–12 min vs. CJC-1295 DAC ≥ 6 h vs. Tesamorelin 26–38 min

The native sermorelin sequence exhibits an elimination half-life of 11–12 min following intravenous or subcutaneous administration in humans, reflecting rapid dipeptidyl peptidase-IV (DPP-IV) cleavage at the Ala²-Asp³ bond [1]. This short t₁/₂ generates a transient, pulsatile GH secretory profile that mimics endogenous GHRH release. In contrast, CJC-1295 with Drug Affinity Complex (DAC), a tetra-substituted sermorelin analog conjugated to serum albumin, achieves a half-life of approximately 6–8 days [2], and tesamorelin (a 44-residue GHRH analog with a trans-3-hexenoyl modification) has a t₁/₂ of 26–38 min in humans [3].

Pharmacokinetics Peptide stability Dosing frequency optimization

In Vivo GH Secretion AUC: CJC-1295 Delivers 4‑Fold Greater Cumulative GH Exposure Than Sermorelin in Rats

In a direct comparative study in Sprague-Dawley rats, subcutaneous administration of CJC-1295 (a tetra-substituted, albumin-conjugated sermorelin derivative) produced a 4-fold increase in the growth hormone area-under-the-curve (AUC) over a 2-hour post-injection window relative to an equimolar dose of unmodified GRF(1-29) (sermorelin) [1]. This difference translates into substantially greater integrated GH exposure per injection, supporting the rationale for albumin bioconjugation when sustained GH elevation is required.

Growth hormone pharmacodynamics Peptide bioconjugation Albumin half-life extension

Subcutaneous Bioavailability: Sermorelin ≈6% vs. Pulmonary Delivery Achieves Superior Absorption in Preclinical Models

Sermorelin exhibits a mean absolute bioavailability of approximately 6% after subcutaneous administration to normal human volunteers, with peak plasma concentrations reached within 5–20 min [1]. This low SC bioavailability is a class-level characteristic of short, unprotected GHRH peptides owing to rapid local degradation and poor membrane permeability. Preclinical studies in rats demonstrate that pulmonary inhalation of GRF(1-29) yields substantially higher bioavailability than SC injection, suggesting route-of-administration optimization as a key lever for improving systemic exposure without altering the peptide sequence [2].

Peptide delivery Bioavailability optimization Route of administration comparison

Species-Specific Processing: Mouse pro-GHRH (103 aa) vs. Human GHRH₁₋₄₄ as Research Tools

Pro-GHRH (CAS 125200-87-5) is a 103-amino acid precursor expressed in the mouse arcuate nucleus of the hypothalamus [1]. Its procurement is essential for studies of species-specific pro-hormone convertase processing, as the mouse precursor differs in sequence and length from the human pro-GHRH (108 amino acids) [2]. The precursor contains the full GHRH sequence plus a C-terminal peptide of unknown function; commercially available synthetic GHRH fragments (sermorelin, tesamorelin) lack these flanking regions and therefore cannot substitute for the intact precursor in processing studies.

Pro-hormone processing Species specificity Endocrinology

Pulsatile GH Secretion Preservation: Sermorelin Maintains Endogenous Feedback Loops, Exogenous rhGH Does Not

Sermorelin stimulates endogenous GH secretion via the GHRH receptor, preserving the physiological ultradian pulsatile pattern and intact negative feedback regulation by IGF-1 and somatostatin [1]. In contrast, recombinant human growth hormone (rhGH) administration produces supraphysiological, non-pulsatile GH concentrations that override endogenous regulatory mechanisms [2]. This mechanistic distinction has direct implications for the side-effect profile: sustained non-pulsatile GH exposure from rhGH is associated with higher rates of insulin resistance, fluid retention, and arthralgia compared with GHRH analog therapy.

Growth hormone physiology Therapeutic safety Pulsatile secretion

Pro-GHRH and GHRH Fragment Procurement: High-Value Application Scenarios Backed by Quantitative Evidence


Pro-Hormone Processing and Convertase Cleavage Studies (Requires Full-Length Mouse pro-GHRH)

Investigations of pro-protein convertase (PC1/3, PC2) substrate specificity and cleavage kinetics depend on the intact 103-amino acid mouse pro-GHRH precursor. The synthetic 29-residue sermorelin fragment lacks the paired basic residues and flanking sequences that constitute authentic processing sites [1]. Procuring the full precursor (CAS 125200-87-5) is therefore non-negotiable for researchers mapping GHRH biosynthesis in hypothalamic neurons or engineering in vitro processing assays.

Diagnostic GH Reserve Testing with Sermorelin (GRF 1-29): Standardized 1 μg/kg IV Single-Dose Protocol

Sermorelin is established as a provocative agent for diagnosing growth hormone deficiency in children and adults at a single intravenous dose of 1 μg/kg body weight [1]. Its 11–12 min half-life and rapid GH stimulation kinetics make it suitable for short-duration pituitary function testing, with peak GH concentrations measured 15–60 min post-injection. This application leverages the compound's sub-minute receptor activation and transient exposure profile, as quantified in the PK evidence above.

Pulsatile GH Secretion Research: Unmodified GHRH(1-29) as the Physiological Gold Standard

For studies examining the ultradian rhythmicity of GH secretion, sermorelin's native-sequence structure and 11–12 min half-life produce GH pulses that most closely recapitulate endogenous GHRH-driven secretory bursts [1]. The 4-fold higher GH AUC of CJC-1295 and the prolonged half-life of tesamorelin (26–38 min) distort the natural pulsatile pattern, making sermorelin the preferred tool when physiological fidelity is the primary experimental requirement.

Comparative Endocrinology and Species Cross-Reactivity Studies Using Mouse pro-GHRH

The mouse pro-GHRH precursor (103 aa, CAS 125200-87-5) differs in primary structure from the human ortholog (108 aa) and from synthetic human-sequence fragments typically used in clinical research [1]. Procurement of the species-matched precursor is essential for experiments requiring homologous peptide-receptor interactions in murine disease models, transgenic GHRH mouse lines, or comparative structure-function analyses across mammalian GHRH systems.

Quote Request

Request a Quote for pro-growth hormone releasing hormone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.